methyl 1-butyl-1H-pyrazole-5-carboxylate
Description
Significance of the Pyrazole-5-carboxylate Scaffold in Contemporary Chemical Research
The pyrazole (B372694) ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science. mdpi.comnih.govmdpi.com Its derivatives are recognized as "privileged scaffolds," meaning they are capable of binding to a variety of biological targets with high affinity, thus serving as a rich source for drug discovery. researchgate.netnih.govdntb.gov.ua The incorporation of a carboxylate group at the 5-position of the pyrazole ring, forming the pyrazole-5-carboxylate scaffold, further enhances its significance. This functional group provides a key site for molecular interactions and further chemical modifications.
The versatility of the pyrazole-5-carboxylate scaffold is demonstrated by its presence in compounds with a wide array of biological activities. eurekaselect.com Research has extensively documented their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic agents. nih.govresearchgate.netresearchgate.net For instance, pyrazole derivatives are core components in established pharmaceuticals like the anti-inflammatory drug celecoxib (B62257) and the anti-obesity drug rimonabant (B1662492). nih.govmdpi.comresearchgate.net The pyrazole-5-carboxylic acid moiety, in particular, is a significant structural component in the development of various biologically active compounds. eurekaselect.com
Table 1: Selected Biological Activities of Pyrazole Derivatives
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anti-inflammatory | Arthritis, Pain Management | researchgate.net, researchgate.net |
| Anticancer | Oncology | researchgate.net, nih.gov |
| Antiviral | Infectious Diseases | researchgate.net, researchgate.net |
| Antimicrobial | Infectious Diseases | researchgate.net, eurekaselect.com |
| Antidepressant | Neurology | nih.gov |
| Antidiabetic | Endocrinology | researchgate.net, mdpi.com |
Rationale for In-Depth Academic Investigation of Methyl 1-butyl-1H-pyrazole-5-carboxylate
The specific compound, this compound, combines several structural features that make it a compelling subject for academic research. The rationale for its investigation stems from the established importance of the pyrazole-5-carboxylate core and the desire to understand how specific substituents influence its properties and potential applications.
The key structural components justifying its study are:
The Pyrazole-5-carboxylate Core: As established, this is a privileged scaffold with proven biological relevance. nih.govdntb.gov.ua
The N-butyl Group: The substitution at the N1 position of the pyrazole ring is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties. The butyl group, being a moderately sized lipophilic chain, can influence the compound's solubility, membrane permeability, and binding affinity to target proteins. Exploring variations in the N-alkyl substituent is a common strategy in medicinal chemistry to optimize a lead compound.
The Methyl Ester: The presence of a methyl ester at the C5 position provides a synthetically versatile handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, hydrazides, or other functional groups. chemicalbook.com This allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies. For example, the synthesis of 1-methyl-1H-pyrazole-5-carboxamides has been explored for their potential as inhibitors of parasitic nematodes. nih.gov
The investigation of this compound serves as a model system to explore fundamental aspects of pyrazole chemistry. Its synthesis and characterization provide valuable data on the regioselectivity of pyrazole formation reactions. nih.govmdpi.com Furthermore, studying its chemical reactivity and potential as a building block for more complex molecules contributes to the broader understanding of heterocyclic chemistry. mdpi.commdpi.com
Scope and Research Focus within the Pyrazole Chemical Class
The pyrazole chemical class is the subject of a vast and diverse field of research. The primary focus areas can be broadly categorized into synthesis, biological evaluation, and material science applications.
Synthesis: A significant portion of research is dedicated to developing novel and efficient synthetic methodologies for accessing substituted pyrazoles. nih.govmdpi.com Key synthetic strategies include:
Cyclocondensation Reactions: The most common approach involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine (B178648) or its derivatives. nih.govmdpi.com
[3+2] Cycloaddition Reactions: 1,3-dipolar cycloadditions, for instance, between a diazo compound and an alkyne, provide another powerful route to the pyrazole core. mdpi.comresearchgate.net
Multicomponent Reactions: One-pot reactions involving three or more starting materials are increasingly being explored for the efficient and diversity-oriented synthesis of complex pyrazole derivatives. nih.gov
Biological Evaluation: A major driving force for pyrazole research is the quest for new therapeutic agents. researchgate.net The scope of biological investigation is extensive and includes:
Medicinal Chemistry: Design and synthesis of pyrazole derivatives as inhibitors of specific enzymes (e.g., kinases, COX-2) or as modulators of receptors. researchgate.netnih.gov Structure-activity relationship (SAR) studies are central to optimizing the potency and selectivity of these compounds. dntb.gov.ua
Agrochemicals: Pyrazole derivatives have found applications as herbicides and insecticides. researchgate.net
Material Science: The unique photophysical properties of certain pyrazole derivatives make them attractive for applications in materials science. Research in this area includes their use as dyes and in the development of organic light-emitting diodes (OLEDs). researchgate.net
The study of this compound fits squarely within this research landscape, primarily contributing to the foundational knowledge of synthesis and serving as a potential precursor for compounds with interesting biological or material properties.
Table 2: Common Synthetic Routes to the Pyrazole Nucleus
| Synthetic Method | Key Reactants | Reference |
|---|---|---|
| Knorr Pyrazole Synthesis (Cyclocondensation) | Hydrazine derivative, 1,3-dicarbonyl compound | mdpi.com, nih.gov |
| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne | researchgate.net, mdpi.com |
| Reaction of α,β-Unsaturated Ketones | Hydrazine derivative, α,β-unsaturated ketone | mdpi.com, researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-butylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-7-11-8(5-6-10-11)9(12)13-2/h5-6H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJDTUWJSLHYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 1 Butyl 1h Pyrazole 5 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the detailed structural analysis of organic molecules in solution. Through the application of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, the precise regiochemical and conformational aspects of methyl 1-butyl-1H-pyrazole-5-carboxylate can be determined.
Application of ¹H, ¹³C, and ¹⁵N NMR in Regiochemical Determination
The synthesis of 1-substituted pyrazoles from asymmetric precursors can potentially yield two regioisomers: the 1,3- and 1,5-disubstituted products. NMR spectroscopy is instrumental in distinguishing between these isomers.
In the case of this compound, the position of the butyl group on the pyrazole (B372694) ring is a key determinant of its chemical properties. The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the substitution pattern. For 1,5-disubstituted pyrazoles, the proton at the C3 position typically resonates at a different chemical shift compared to the C5 proton in a 1,3-disubstituted isomer.
Key to the regiochemical assignment are two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC). An HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For instance, a correlation between the protons of the N-butyl group and the C5 carbon of the pyrazole ring would definitively confirm the 1,5-substitution pattern. Specifically, the methylene (B1212753) protons of the butyl group adjacent to the nitrogen (N-CH₂) would show a correlation to the C5 carbon. Conversely, in the 1,3-isomer, this correlation would be to the C3 carbon.
Furthermore, ¹⁵N NMR spectroscopy, often performed via ¹H-¹⁵N HMBC experiments, can provide additional confirmation. The chemical shifts of the two nitrogen atoms in the pyrazole ring are distinct and are influenced by the position of the substituents. The "pyridine-like" nitrogen (N2) and the "pyrrole-like" nitrogen (N1) exhibit characteristic chemical shifts that can be correlated to the protons of the butyl group, solidifying the regiochemical assignment. researchgate.net
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | 7.5 - 8.0 | s |
| H-4 | 6.5 - 7.0 | d |
| O-CH₃ | 3.8 - 4.0 | s |
| N-CH₂ | 4.1 - 4.4 | t |
| CH₂ | 1.7 - 1.9 | m |
| CH₂ | 1.3 - 1.5 | m |
| CH₃ | 0.9 - 1.0 | t |
Note: These are predicted values based on related structures and may vary in experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 160 - 165 |
| C-5 | 140 - 145 |
| C-3 | 135 - 140 |
| C-4 | 105 - 110 |
| O-CH₃ | 51 - 53 |
| N-CH₂ | 48 - 52 |
| CH₂ | 30 - 33 |
| CH₂ | 19 - 22 |
| CH₃ | 13 - 15 |
Note: These are predicted values based on related structures and may vary in experimental conditions.
Elucidation of Tautomeric Forms and Dynamic Processes via NMR
For pyrazoles that are unsubstituted on one of the nitrogen atoms (NH-pyrazoles), annular tautomerism is a common phenomenon where the proton can reside on either of the two ring nitrogens. acs.org However, in the case of this compound, the presence of the N-butyl group quenches this tautomerism, leading to a single, fixed regioisomeric form in solution.
Dynamic processes, such as restricted rotation around single bonds, can also be investigated using variable temperature NMR studies. For the target molecule, the rotation around the C5-C(O)OCH₃ bond and the N1-C(butyl) bond is generally expected to be fast on the NMR timescale at room temperature, resulting in sharp, well-defined signals.
Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts.
The most prominent peak would be the C=O stretching vibration of the ester group, typically appearing in the region of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester would also be present, usually in the 1250-1000 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations of the pyrazole ring would be observed in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the butyl group and the methyl group would appear just below 3000 cm⁻¹, while C-H bending vibrations would be seen at lower wavenumbers. The absence of a broad N-H stretching band around 3200-3500 cm⁻¹ would further confirm the N-substituted nature of the pyrazole ring.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ester) | 1700 - 1730 | Strong |
| C-H (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=C, C=N (Pyrazole Ring) | 1450 - 1600 | Medium-Variable |
X-ray Crystallography for Definitive Solid-State Molecular Structure Determination
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or five decimal places), the molecular formula can be unequivocally determined.
For this compound (C₉H₁₄N₂O₂), the expected exact mass of the molecular ion [M]⁺ would be calculated. The observation of this exact mass in the HRMS spectrum, with a very low mass error (typically < 5 ppm), provides strong evidence for the correct elemental composition, distinguishing it from other potential compounds with the same nominal mass.
Computational Chemistry and Theoretical Investigations of Methyl 1 Butyl 1h Pyrazole 5 Carboxylate
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for studying molecules like pyrazole (B372694) derivatives, providing detailed information about their electronic properties and chemical reactivity. bohrium.comtandfonline.comnih.gov
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability, chemical reactivity, and optical properties. bohrium.com
For pyrazole derivatives, DFT calculations are commonly used to determine the energies and distributions of these orbitals. bohrium.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. bohrium.com In studies of similar pyrazole compounds, the HOMO is often localized on the pyrazole ring and electron-donating substituents, while the LUMO is distributed over the electron-withdrawing groups and the ring itself, indicating potential sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net This analysis is vital for predicting how the molecule will interact with other chemical species. youtube.com
Table 1: Representative Frontier Molecular Orbital (FMO) Data for Pyrazole Derivatives from DFT Calculations
| Compound/Feature | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Finding |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | -6.21 | -1.45 | 4.76 | Indicates good stability and moderate reactivity. bohrium.com |
| 5-(4-fluorophenyl)-1H-pyrazol-3-amine | -5.98 | -0.87 | 5.11 | The large energy gap points to high electronic stability. tandfonline.com |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.54 | -2.01 | 4.53 | Suggests high electronic stability and low reactivity. nih.gov |
| General Pyrazole-Carboxamides | -6.5 to -7.0 | -1.8 to -2.5 | 4.0 to 5.0 | The HOMO-LUMO gap is influenced by substituent groups, affecting stability. researchgate.net |
Computational methods, particularly DFT, are highly effective in predicting spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.goviu.edu.sa By calculating the vibrational frequencies and chemical shifts of a molecule's optimized geometry, researchers can generate theoretical spectra that can be compared with experimental results to confirm the structure. researchgate.net For instance, DFT calculations at the B3LYP/6-311+G(2d,p) level have been successfully used to determine the optimized molecular structure of pyrazole derivatives. tandfonline.com
Conformational analysis, also performed using DFT, helps identify the most stable three-dimensional arrangement of the atoms (the lowest energy conformer). iu.edu.sa For a molecule like methyl 1-butyl-1H-pyrazole-5-carboxylate, this involves analyzing the rotation around single bonds, such as the one connecting the butyl group to the pyrazole ring. The calculated results for related pyrazoles show good agreement with experimental data from X-ray diffraction, though minor discrepancies can arise because calculations are often performed for a molecule in the gas phase, whereas experiments are conducted in the solid state. bohrium.comresearchgate.net
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for a Representative Pyrazole Compound
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical FT-IR (cm⁻¹) | Assignment |
| C=O Stretch | 1715-1680 | 1709 | Carbonyl group in the ester |
| C=N Stretch | 1600-1678 | 1620 | Pyrazole ring |
| C=C Stretch | 1532-1565 | 1550 | Pyrazole ring |
| N-H Stretch | 3204 | 3210 | Pyrazole ring (for N-H containing pyrazoles) |
| C-H Stretch (Aromatic) | 3100-3000 | 3050 | Phenyl group (if present) |
Note: Data compiled from representative studies on pyrazole derivatives. researchgate.netresearchgate.net
Tautomerism is a key feature of many heterocyclic compounds, including pyrazoles that are unsubstituted on the ring nitrogen. While the N-butyl group in this compound prevents this specific type of tautomerism, related pyrazole systems can exist in different tautomeric forms. DFT calculations are instrumental in studying these equilibria. researchgate.net
By calculating the total energies of different possible tautomers, researchers can predict their relative stabilities and the equilibrium constant (pKT) between them. researchgate.net These calculations can be performed in both the gas phase and in solution, often using a solvation model like the Polarizable Continuum Model (PCM), to account for the effect of the solvent. researchgate.net Such studies on related heterocyclic systems like 6-thioxanthine (B131520) have shown that the relative stability of tautomers can change significantly between the gas phase and an aqueous solution. researchgate.net This information is crucial for understanding the behavior of the compound in different chemical environments.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov For pyrazole carboxylates, docking simulations can predict how they interact with the active sites of biological targets like enzymes or receptors. nih.govbiointerfaceresearch.com
Studies on various pyrazole derivatives have used molecular docking to investigate their potential as inhibitors for targets such as the Androgen Receptor (AR), Epidermal Growth Factor Receptor (EGFR) kinase, and carbonic anhydrase. nih.govnih.govnih.gov These simulations reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the pyrazole ligand and amino acid residues in the protein's active site. researchgate.net For example, the pyrazole ring can act as a scaffold, with its substituents forming specific interactions that determine the binding affinity and selectivity.
Table 3: Summary of Molecular Docking Studies on Pyrazole Derivatives with Various Biological Targets
| Pyrazole Derivative Class | Protein Target | Key Interacting Residues | Predicted Activity |
| 1H-Pyrazole-1-carbothioamides | EGFR Kinase | Met793, Leu718, Val726 | Kinase Inhibition. nih.gov |
| 5-Methyl-1H-pyrazole derivatives | Androgen Receptor (AR) | Gln711, Arg752, Asn705 | AR Antagonism. nih.gov |
| Pyrazole-carboxamides | Carbonic Anhydrase (CA) I & II | His94, His96, Thr200 | CA Inhibition. nih.gov |
| Pyrazole-benzimidazolone hybrids | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Gln307, Asn423, Phe392 | HPPD Inhibition. biointerfaceresearch.com |
Computational Approaches to Reaction Mechanism Elucidation and Regioselectivity Prediction
Understanding the mechanism and predicting the outcome of chemical reactions are fundamental goals of chemistry. Computational methods, especially DFT, provide powerful tools to elucidate reaction pathways and predict the regioselectivity of reactions involved in synthesizing pyrazoles. sci-hub.sersc.org The synthesis of substituted pyrazoles often involves cycloaddition reactions or condensations where multiple isomers can be formed. acs.orgrsc.org
Theoretical calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. sci-hub.se By comparing the activation energies of different possible pathways, chemists can predict which product is kinetically favored. For example, in the synthesis of pyrazolo[1,5-a] nih.govnih.govtriazines, DFT calculations were used to rationalize the experimentally observed regioselectivity by analyzing activation energies and Fukui indexes, which measure the reactivity at different atomic sites. sci-hub.se This predictive capability is invaluable for designing efficient and selective synthetic routes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole Carboxylates
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. acs.org For pyrazole carboxylates, QSAR models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.govrsc.org
A QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC50 values). nih.govacs.org Successful 2D and 3D-QSAR models have been developed for various pyrazole derivatives, identifying the key structural features that influence their activity as, for example, kinase inhibitors or antimicrobial agents. nih.govrsc.org
Table 4: Key Statistical Parameters from a Representative 2D-QSAR Study on Pyrazole Derivatives
| Statistical Parameter | Description | Typical Value | Significance |
| r² (Correlation Coefficient) | Measures the goodness of fit of the model to the training data. | > 0.90 | A high value indicates a strong correlation between predicted and observed activity. acs.org |
| q² or r²cv (Cross-validated r²) | Measures the predictive ability of the model, determined by leave-one-out cross-validation. | > 0.50 | A value > 0.5 is generally considered indicative of a good predictive model. rsc.org |
| F-test (Fischer's value) | Statistical test to assess the significance of the regression model. | High value | A high F value indicates a statistically significant model. biointerfaceresearch.com |
| r²pred (External validation r²) | Measures the predictive ability of the model on an external set of compounds not used in model building. | > 0.60 | Confirms the model's ability to predict the activity of new compounds. |
Note: Values are representative of good QSAR models for pyrazole derivatives. nih.govacs.orgrsc.org
Structure Activity Relationship Sar Studies and Biological Target Identification for Pyrazole 5 Carboxylates
Fundamental Principles of Pyrazole (B372694) Carboxylate Structure-Activity Relationships
The pyrazole nucleus is an aromatic heterocycle whose chemical reactivity and biological interactions are governed by the arrangement of its atoms. nih.govmdpi.com The N1 position can be deprotonated in the presence of a base, while the sp2-hybridized nitrogen at the N2 position is basic and interacts with electrophiles. nih.gov Generally, electrophilic substitution occurs preferentially at the C4 position, with positions C3 and C5 being more susceptible to nucleophilic attack. mdpi.com
Substituents on the Ring: The type and position of substituents on the pyrazole ring are paramount. Functional groups at positions N1, C3, and C4 can be systematically varied to fine-tune the molecule's electronic and steric properties. researchgate.netrsc.org
The Carboxylate Moiety: The ester group at position C5 is a key feature. Its modification or replacement with bioisosteric groups can dramatically alter the compound's binding affinity and biological function. rsc.orgnih.gov
These fundamental principles guide medicinal chemists in modifying lead compounds to optimize their therapeutic potential. nih.govmdpi.com
Strategic Modification and Their Impact on Biological Activity
Systematic modification of the pyrazole-5-carboxylate scaffold is a common strategy to explore and optimize biological activity. This involves altering substituents at various positions on the pyrazole ring and modifying the carboxylate group itself.
The substituent at the N1 position of the pyrazole ring plays a significant role in determining the compound's biological profile. N1-substituted pyrazoles are often more stable and can exhibit different biological properties compared to their unsubstituted counterparts. researchgate.net The nature of this substituent can influence potency, selectivity, and pharmacokinetic properties.
Positions 3 and 4 of the pyrazole ring are critical sites for modification to modulate biological activity. researchgate.net Substituents at these positions can impact the electronic characteristics of the ring and provide key interactions with biological targets. researchgate.netmdpi.com
Position 3: Substituents at the C3 position significantly affect the molecule's reactivity and biological action. researchgate.net In the development of inhibitors for meprin α and β, introducing different sized groups at this position had varied effects. A cyclopentyl group maintained activity similar to the diphenylpyrazole lead, while smaller (methyl) or larger (benzyl) groups decreased inhibitory activity. nih.gov
Position 4: This position is often substituted with electron-donating or electron-withdrawing groups. researchgate.net In the synthesis of pyrazole-based analogues of the natural product lamellarin O, the introduction of aryl groups at the C4 position via Suzuki cross-coupling was a key step in creating a library of cytotoxic compounds. rsc.orgrsc.org For some pyrazole derivatives, the presence of a nitrile group at C4 is a common feature in aromatase inhibitors. researchgate.net
The strategic placement of different functional groups at these positions allows for the fine-tuning of a compound's activity against specific biological targets. mdpi.comresearchgate.net
The carboxylate moiety at C5 is a crucial pharmacophoric element that can be modified to enhance activity or alter properties. While the carboxylic acid group can be vital for target binding, it can also lead to poor metabolic stability or limited membrane permeability. nih.gov Replacing it with a bioisostere—a group with similar physical or chemical properties—is a common strategy in drug design. nih.govresearchgate.net
Examples of bioisosteric replacements for the carboxylate group include:
Tetrazoles: Tetrazole is a well-known bioisostere of the carboxylic acid group. nih.govresearchgate.net
Hydroxamic Acids: In the development of meprin inhibitors, the introduction of carboxylic acid bioisosteres like hydroxamic acids generally improved activity against meprin β. nih.gov
Oxadiazoles: In a notable example, the pyrazole C3-carboxamide of the drug rimonabant (B1662492) was replaced with a 5-alkyl oxadiazole ring, leading to a new class of potent CB1 receptor antagonists. rsc.org
Sulfonamides: The sulfonamide group is another potential bioisostere for the carboxyl group. researchgate.net
Transesterification of the carboxylate ester, for example from a methyl ester to an ethyl ester or vice versa, can also influence activity, as seen in the development of pyrazole-based lamellarin O analogues where both methyl and ethyl esters showed potent cytotoxicity. rsc.org These modifications can improve a compound's pharmacokinetic profile while maintaining or enhancing its desired biological effect. researchgate.netresearchgate.net
In Vitro Biological Activity Assessment and Mechanistic Insights
The biological potential of pyrazole-5-carboxylate derivatives is often evaluated through a battery of in vitro assays to determine their activity against specific enzymes or cellular pathways. These studies provide crucial information on their mechanism of action and therapeutic potential. researchgate.neteurekaselect.com
Pyrazole derivatives have been extensively investigated as inhibitors of various enzymes, including those involved in inflammation and metabolic disorders. nih.govbas.bg
Cyclooxygenase (COX) Inhibition: The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are major targets for anti-inflammatory drugs. Many pyrazole-containing compounds have been developed as selective COX-2 inhibitors. nih.govacs.org Molecular modeling studies have shown that the pyrazole scaffold can interact effectively with the COX-2 active site through hydrogen bonding and other interactions. nih.gov
In one study, novel pyrazole carboxylate derivatives were designed as bioisosteres of the anti-inflammatory drug Lonazolac. researchgate.net These compounds were evaluated for their ability to inhibit COX-2. The rationale was to create non-acidic analogs with improved selectivity and reduced side effects. researchgate.net A series of methyl 5-aryl-1-aryl-1H-pyrazole-3-carboxylates demonstrated significant and selective COX-2 inhibitory activity. nih.gov The data from selected compounds in this series highlight the potential of the pyrazole carboxylate scaffold in this area.
Table 1: In Vitro COX-1/COX-2 Inhibition Data for Selected Pyrazole-3-Carboxylate Derivatives This table presents data for pyrazole-3-carboxylate derivatives, which are structural isomers of the subject's pyrazole-5-carboxylate. The data illustrates the general potential of the pyrazole carboxylate scaffold as COX inhibitors.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Methyl 5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | >100 | 0.15 | >666.67 |
| Celecoxib (B62257) (Reference Drug) | 15 | 0.04 | 375 |
Data sourced from literature on pyrazole-3-carboxylate derivatives as a representative example of COX inhibition by this class of compounds. nih.gov
Although specific inhibitory data for methyl 1-butyl-1H-pyrazole-5-carboxylate against α-glucosidase and α-amylase is not prominently featured in the reviewed literature, the broad spectrum of biological activities reported for pyrazoles suggests that derivatives could be tailored to target these enzymes as well. nih.govresearchgate.net The general anti-diabetic potential of pyrazole derivatives has been noted, making enzymes involved in carbohydrate metabolism plausible targets for future investigation. bas.bg
Cell-Based Assays for Biological Response and Pathway Modulation
The biological effects of pyrazole-5-carboxylate derivatives have been extensively evaluated in various cell-based assays to determine their potential as therapeutic agents. These assays are crucial for understanding how these compounds affect cell viability, proliferation, and the underlying molecular pathways.
One prominent area of investigation has been the anticancer activity of this class of compounds. For instance, a series of ethyl and methyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates were assessed for their in vitro cytotoxicity against a panel of human colorectal cancer cell lines: HCT116, HT29, and SW480. nih.govacs.org Several of these compounds demonstrated significant inhibitory effects on cell proliferation, with activity observed in the low micromolar range. acs.org Further investigation into the mode of action revealed that the observed cell death was not due to necrosis but was primarily mediated by an arrest of the cell cycle at the G2/M phase. nih.gov This suggests that these pyrazole derivatives interfere with the cellular machinery responsible for mitosis.
The antiproliferative activity of pyrazole derivatives is not limited to colorectal cancer. In another study, a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated for their potential against prostate cancer. nih.gov These compounds were tested for their ability to inhibit the expression of Prostate-Specific Antigen (PSA), a key biomarker for prostate cancer, and to reduce the growth of prostate cancer cell lines. One of the lead compounds, H24, was particularly effective, completely blocking PSA expression at a concentration of 10μM. nih.gov Furthermore, it displayed significant antiproliferative activity against both the LNCaP and PC-3 prostate cancer cell lines. nih.gov
The versatility of the pyrazole scaffold is further highlighted by studies on its derivatives as inhibitors of histone lysine-specific demethylase 5B (KDM5B), a protein implicated in gastric cancer. nih.gov A potent inhibitor, 1-(4-methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide (27ab), was identified through optimization of a lead compound. In MKN45 gastric cancer cells, this compound was shown to bind to and stabilize KDM5B, leading to an accumulation of its substrates, H3K4me2/3. nih.gov This modulation of histone methylation ultimately resulted in the inhibition of cell proliferation, wound healing, and migration, indicating the potential of pyrazole derivatives in epigenetic cancer therapy. nih.gov
Beyond cancer, pyrazole-5-carboxamides have also been investigated as inhibitors of the Receptor for Advanced Glycation End Products (RAGE), which is implicated in Alzheimer's disease. A 4-fluorophenoxy analog demonstrated improved in vitro RAGE inhibitory activity. researchgate.net
The following table summarizes the cytotoxic activities of selected pyrazole-5-carboxylate and pyrazole-5-carboxamide derivatives in various cancer cell lines.
Table 1: Cytotoxic Activity of Pyrazole Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|---|
| Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates (various) | HCT116, HT29, SW480 | Colorectal Cancer | GI50 | Low micromolar range | acs.org |
| Compound H24 (1-methyl-1H-pyrazole-5-carboxamide derivative) | LNCaP | Prostate Cancer | GI50 | 7.73 | nih.gov |
| Compound H24 (1-methyl-1H-pyrazole-5-carboxamide derivative) | PC-3 | Prostate Cancer | GI50 | 7.07 | nih.gov |
| Compound 27ab (1-(4-methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide) | MKN45 | Gastric Cancer | IC50 | 0.0244 | nih.gov |
Elucidation of Molecular Targets and Binding Modes
Understanding the specific molecular targets of pyrazole-5-carboxylates and their binding interactions is fundamental to rational drug design and optimization. Various computational and experimental techniques have been employed to elucidate these aspects.
Molecular docking studies have been instrumental in identifying potential protein targets and predicting the binding modes of pyrazole derivatives. For instance, research on pyrazole derivatives as inhibitors of the Rearranged during Transfection (RET) kinase, a receptor tyrosine kinase involved in several cancers, has provided valuable insights. nih.govrsc.org Molecular docking and dynamics simulations of the most active compound from a pyrazole series revealed key interactions within the ATP-binding site of RET kinase. nih.gov The binding was stabilized by a combination of van der Waals forces, electrostatic interactions, and nonpolar salvation energy. nih.gov These computational models highlight the crucial residues and structural features necessary for potent inhibition.
In a similar vein, molecular modeling has been applied to design inhibitors of protein tyrosine phosphatase 1B (PTP1B), another important therapeutic target. nih.gov Structure-based pharmacophore modeling and molecular docking were used to design novel amino-carboxylic based pyrazole inhibitors. nih.gov
The inhibition of the Receptor for Advanced Glycation End Products (RAGE) by pyrazole-5-carboxamides has also been supported by molecular docking studies. researchgate.net These in silico analyses, combined with experimental data from techniques like Surface Plasmon Resonance (SPR), have confirmed the direct binding of these compounds to the RAGE receptor. researchgate.net
The binding mode of pyrazole derivatives as inhibitors of histone lysine-specific demethylase 5B (KDM5B) has been investigated through structure-based virtual screening. nih.gov This approach led to the discovery of a novel pyrazole scaffold that could be further optimized for enhanced potency and cellular activity. nih.gov The optimized compound was shown to bind and stabilize KDM5B in cells, confirming it as a direct target. nih.gov
The following table presents data from molecular docking studies of pyrazole derivatives with their respective protein targets.
Table 2: Molecular Docking Data of Pyrazole Derivatives
| Compound Class | Protein Target | Key Findings | Reference |
|---|---|---|---|
| Pyrazole derivatives | RET Kinase | Binding stabilized by van der Waals forces, electrostatic energy, and nonpolar salvation energy. | nih.gov |
| Amino-carboxylic based pyrazoles | PTP1B | Designed based on structure-based pharmacophore modeling and molecular docking. | nih.gov |
| Pyrazole-5-carboxamides | RAGE | Molecular docking supported the RAGE inhibitory activity. | researchgate.net |
| Pyrazole derivatives | KDM5B | A novel scaffold was identified through structure-based virtual screening. | nih.gov |
Preclinical Medicinal Chemistry Applications of Methyl 1 Butyl 1h Pyrazole 5 Carboxylate Derivatives
Utility of the Pyrazole-5-carboxylate Scaffold in Drug Discovery Programs
The pyrazole-5-carboxylate framework is a versatile and highly valuable scaffold in modern drug discovery. nih.govnih.gov Its utility stems from its synthetic accessibility and the ease with which it can be chemically modified, allowing for the generation of large libraries of derivatives for biological screening. researchgate.net This scaffold is a cornerstone in the synthesis of a wide array of heterocyclic compounds with diverse pharmacological profiles. nih.govnih.govresearchgate.net
The inherent chemical properties of the pyrazole (B372694) ring, including its ability to participate in hydrogen bonding and its aromatic nature, allow for favorable interactions with various biological targets. mdpi.com The carboxylate group at the 5-position provides an additional point for interaction or further chemical elaboration, enhancing the potential for targeted drug design. This has led to the development of pyrazole-5-carboxylate derivatives with applications in numerous therapeutic areas, including oncology, inflammation, and infectious diseases. mdpi.comnih.govmdpi.com
The significance of this scaffold is underscored by its presence in compounds targeting a range of enzymes and receptors. For instance, derivatives of pyrazole-5-carboxylic acid have been investigated as endothelin-1 (B181129) antagonists, demonstrating the scaffold's potential in cardiovascular research. nih.gov Furthermore, the pyrazole-5-carboxylate moiety is a key structural element in the development of inhibitors for enzymes such as LIMK1/2, highlighting its importance in targeting protein kinases. acs.org The adaptability of this scaffold allows medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of lead compounds, making it a recurring motif in the quest for novel therapeutics. researchgate.net
Development of Pyrazole-Based Lead Compounds and Candidate Optimization
The process of developing lead compounds from the pyrazole scaffold and optimizing them into clinical candidates is a central theme in medicinal chemistry. This involves extensive structure-activity relationship (SAR) studies to understand how different substituents on the pyrazole ring influence biological activity. nih.govresearchgate.netnih.gov
A common strategy involves the synthesis of a series of analogues where different positions on the pyrazole core are systematically modified. For example, SAR studies on pyrazole-based inhibitors of meprin α and β have shown that the nature of the substituent at the N1 position significantly impacts potency and selectivity. nih.gov Similarly, the choice of substituents at the 3 and 4-positions can dramatically alter the compound's interaction with its biological target.
Candidate optimization often focuses on improving properties such as potency, selectivity, and pharmacokinetic profiles. For instance, in the development of pyrazole-based kinase inhibitors, replacing a benzene (B151609) ring with a pyrazole scaffold has been shown to yield potent inhibitors with improved drug-like properties, such as reduced lipophilicity. mdpi.com The introduction of specific functional groups can also address issues like metabolic stability or off-target effects.
An example of lead optimization can be seen in the development of anti-prostate cancer agents, where structural modifications of 1-methyl-1H-pyrazole-5-carboxamide derivatives led to the identification of a compound, H24, with potent inhibitory activity against Prostate-Specific Antigen (PSA) expression and prominent antiproliferative activity. nih.gov
Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives
| Compound | Target Cell Line | Activity (IC50/GI50 in µM) | Reference |
|---|---|---|---|
| Compound 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | mdpi.com |
| Compound 27 | MCF7 | 16.50 | mdpi.com |
| Compound 43 | MCF7 | 0.25 | mdpi.com |
| Compound 21 | HCT116, MCF-7 | 0.39, 0.46 | nih.gov |
| H24 | LNCaP, PC-3 | 7.73, 7.07 | nih.gov |
Investigation of Novel Therapeutic Areas for Pyrazole Carboxylate Derivatives
The structural versatility of the pyrazole carboxylate scaffold has prompted its investigation across a wide and expanding range of therapeutic areas, moving beyond traditional applications.
Anticancer Therapies: A significant area of research is in oncology, where pyrazole derivatives have been developed as inhibitors of various protein kinases implicated in cancer progression. mdpi.comnih.gov For example, pyrazole-based compounds have been designed to target Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinase 2 (CDK2), and the BRAF kinase. mdpi.comnih.gov The pyrazole ring is a key feature in several FDA-approved kinase inhibitors. mdpi.com Additionally, pyrazole derivatives have shown efficacy against various cancer cell lines, including breast, colon, and lung cancer. mdpi.comnih.gov Some derivatives have also been investigated as anti-estrogenic agents for hormone-dependent tumors. nih.govresearchgate.net
Neurodegenerative Disorders: There is growing interest in the potential of pyrazole derivatives for the treatment of neurodegenerative conditions such as Alzheimer's and Parkinson's disease. researchgate.net Research has explored their role as cannabinoid CB1 receptor antagonists and modulators, which have therapeutic implications for a variety of central nervous system disorders. nih.gov
Infectious Diseases: The pyrazole scaffold is a component of compounds with demonstrated antimicrobial and antifungal activity. mdpi.comnih.gov Research continues to explore novel pyrazole derivatives for their potential to combat drug-resistant pathogens.
Inflammatory Diseases: Pyrazole derivatives have a long history as anti-inflammatory agents. nih.govmdpi.com Newer research is focused on developing more selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) to reduce the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Other Therapeutic Areas: The application of pyrazole carboxylate derivatives extends to other novel areas. They have been investigated as endothelin-1 antagonists for cardiovascular diseases nih.gov, inhibitors of meprin α and β for inflammatory and fibrotic conditions nih.gov, and even as herbicides in agricultural applications by targeting enzymes like transketolase. nih.gov
Table 2: Diverse Therapeutic Targets of Pyrazole Carboxylate Derivatives
| Therapeutic Area | Biological Target/Application | Reference |
|---|---|---|
| Oncology | VEGFR-2, CDK2, BRAF Kinase Inhibitors | mdpi.comnih.gov |
| Neurodegenerative Disorders | Cannabinoid CB1 Receptor Antagonists | nih.gov |
| Cardiovascular | Endothelin-1 Antagonists | nih.gov |
| Inflammation/Fibrosis | Meprin α and β Inhibitors | nih.gov |
| Agriculture | Herbicidal (Transketolase Inhibitors) | nih.gov |
Prospects for Future Academic Research on Methyl 1-butyl-1H-pyrazole-5-carboxylate Analogues
The future for academic research on analogues of this compound and related pyrazole derivatives is promising, with several exciting avenues for exploration. The foundational knowledge of the pyrazole scaffold's utility and the established synthetic methodologies provide a solid platform for further innovation.
Future research will likely focus on several key areas:
Exploration of New Biological Targets: While much work has been done on kinases and GPCRs, the full range of biological targets for pyrazole carboxylates is yet to be uncovered. High-throughput screening of diverse pyrazole libraries against novel targets could reveal unexpected therapeutic opportunities.
Development of Highly Selective Inhibitors: A major challenge in drug development is achieving selectivity to minimize off-target effects. Future research will likely employ structure-based drug design and computational modeling to develop analogues of this compound that are highly selective for their intended targets. researchgate.net
Investigation of Novel Hybrid Molecules: The synthesis of hybrid molecules that combine the pyrazole-5-carboxylate scaffold with other pharmacophores is a promising strategy for developing multifunctional drugs or overcoming drug resistance. nih.govtandfonline.com For example, pyrazole-sulfonamide hybrids are an area of active investigation. mdpi.com
Application in Neglected and Emerging Diseases: There is significant potential for applying the knowledge gained from cancer and inflammation research to neglected tropical diseases and emerging viral threats. The broad bioactivity of the pyrazole scaffold suggests that analogues of this compound could be repurposed or adapted for these new challenges.
Elucidation of Mechanisms of Action: For many bioactive pyrazole derivatives, the precise mechanism of action is not fully understood. Future academic research will be crucial in elucidating these mechanisms, which will, in turn, inform the rational design of the next generation of pyrazole-based therapeutics.
Q & A
What are the recommended synthetic routes for methyl 1-butyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?
Basic Research Question
The compound can be synthesized via cyclocondensation of appropriate precursors. A common approach involves reacting β-ketoesters with hydrazine derivatives. For example, ethyl acetoacetate and substituted hydrazines form pyrazole cores, followed by alkylation and esterification steps . Optimization includes:
- Temperature control : Maintain 60–80°C during cyclocondensation to avoid side products.
- Catalyst selection : Use acetic acid or HCl to accelerate cyclization.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
How should researchers characterize this compound using spectroscopic and crystallographic methods?
Basic Research Question
Methodological workflow :
- NMR : Analyze and NMR spectra for characteristic peaks:
- FTIR : Confirm ester C=O stretch at ~1700 cm and pyrazole ring vibrations at 1500–1600 cm .
- X-ray crystallography : Resolve crystal structure to confirm regiochemistry (e.g., butyl group orientation). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is recommended .
What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?
Advanced Research Question
Density Functional Theory (DFT) :
- Geometry optimization : Use B3LYP/6-311++G(d,p) basis set to model ground-state structures.
- Frontier molecular orbitals : Calculate HOMO-LUMO gaps to assess electrophilicity (e.g., gaps <5 eV suggest high reactivity) .
- Reactivity studies : Simulate nucleophilic attack at the ester group or pyrazole ring using transition-state modeling (e.g., Gaussian 09) .
How does the stability of this compound vary under acidic, basic, or oxidative conditions?
Advanced Research Question
Experimental design :
- Acidic hydrolysis : Reflux in 1M HCl at 80°C for 4 hours. Monitor ester cleavage via TLC.
- Basic conditions : Stir in 1M NaOH; ester hydrolysis to carboxylic acid is expected (confirm via loss of C=O stretch in FTIR) .
- Oxidative stability : Expose to HO (3% v/v) and track degradation by HPLC. Pyrazole rings are generally stable, but butyl chains may oxidize .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Safety measures extrapolated from analogues :
- PPE : Wear nitrile gloves, lab coats, and EN166-certified safety goggles. Use P95 respirators if aerosolization occurs .
- Ventilation : Conduct reactions in fume hoods with >12 air changes/hour.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
How can researchers resolve contradictions in reported biological activities of pyrazole derivatives like this compound?
Advanced Research Question
Data reconciliation strategies :
- Dose-response assays : Repeat bioactivity studies (e.g., enzyme inhibition) with standardized concentrations (IC values).
- Structural analogs : Compare results with methyl 1-phenyl or 1-propyl derivatives to isolate substituent effects .
- Meta-analysis : Cross-reference databases (e.g., PubChem) for consistency in reported IC or EC values .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
Process chemistry considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
